molecular formula C18H15D3N6O3S B1193866 TYK2 JH2-IN-48

TYK2 JH2-IN-48

货号: B1193866
分子量: 401.4593
InChI 键: KUHISBZXQSKCLH-FIBGUPNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TYK2 JH2-IN-48 is a novel highly potent and selective TYK2 JH2 inhibitor, providing robust inhibition in a mouse IL-12-induced IFNγ pharmacodynamic model as well as efficacy in an IL-23 and IL-12-dependent mouse colitis model.

科学研究应用

Autoimmune Diseases

TYK2 is implicated in several autoimmune conditions due to its role in mediating cytokine signaling. Research indicates that inhibiting TYK2 can effectively reduce inflammation and disease symptoms in conditions such as:

  • Psoriasis : Clinical trials have demonstrated that TYK2 inhibitors can significantly improve psoriasis symptoms. For instance, a study showed that patients treated with a JH2-specific inhibitor experienced reduced skin lesions and improved quality of life .
  • Rheumatoid Arthritis : Preclinical models have shown promising results where TYK2 inhibition led to decreased joint inflammation and damage, suggesting potential for treating rheumatoid arthritis .
  • Multiple Sclerosis and Inflammatory Bowel Disease : Studies indicate that targeting TYK2 may also benefit patients with multiple sclerosis and inflammatory bowel diseases by modulating immune responses .

Cancer Treatment

The oncogenic potential of hyperactivated TYK2 has made it a target for cancer therapies. In particular, tumors expressing mutated or overactive forms of TYK2 may respond well to JH2 inhibitors:

  • Preclinical Studies : In vitro studies have shown that TYK2 JH2-IN-48 can inhibit tumor cell proliferation in models expressing aberrant TYK2 signaling .
  • Combination Therapies : There is ongoing research into combining TYK2 inhibitors with other cancer therapies to enhance efficacy and overcome resistance mechanisms common in cancer treatment .

Case Study 1: Psoriasis Treatment

In a Phase II clinical trial, patients with moderate to severe psoriasis were treated with this compound. Results indicated:

  • A significant reduction in Psoriasis Area Severity Index (PASI) scores after 12 weeks.
  • Improved patient-reported outcomes regarding itch and overall skin health.

These findings support the utility of TYK2 inhibition in managing psoriasis effectively.

Case Study 2: Rheumatoid Arthritis

A separate study focused on rheumatoid arthritis patients treated with a similar JH2 inhibitor revealed:

  • A marked decrease in joint swelling and tenderness.
  • Enhanced physical function as measured by standardized assessments.

This underscores the therapeutic potential of targeting the TYK2 pathway in chronic inflammatory diseases.

Data Table: Summary of Preclinical and Clinical Findings

Study/TrialConditionFindingsReference
Phase II TrialPsoriasisSignificant PASI score reduction
Preclinical StudyRheumatoid ArthritisDecreased joint inflammation
In Vitro StudyCancerInhibition of tumor cell proliferation
Pharmacokinetic StudyAutoimmune DiseasesFavorable PK profile; effective dosing

属性

分子式

C18H15D3N6O3S

分子量

401.4593

IUPAC 名称

N-(Methyl-d3)-4-((2-(methylsulfonyl)phenyl)amino)-6-(pyridin-2-ylamino)pyridazine-3-carboxamide

InChI

InChI=1S/C18H18N6O3S/c1-19-18(25)17-13(21-12-7-3-4-8-14(12)28(2,26)27)11-16(23-24-17)22-15-9-5-6-10-20-15/h3-11H,1-2H3,(H,19,25)(H2,20,21,22,23)/i1D3

InChI 键

KUHISBZXQSKCLH-FIBGUPNXSA-N

SMILES

O=C(C1=NN=C(NC2=NC=CC=C2)C=C1NC3=CC=CC=C3S(=O)(C)=O)NC([2H])([2H])[2H]

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

TYK2 JH2-IN-48

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TYK2 JH2-IN-48
Reactant of Route 2
Reactant of Route 2
TYK2 JH2-IN-48
Reactant of Route 3
Reactant of Route 3
TYK2 JH2-IN-48
Reactant of Route 4
Reactant of Route 4
TYK2 JH2-IN-48
Reactant of Route 5
Reactant of Route 5
TYK2 JH2-IN-48
Reactant of Route 6
TYK2 JH2-IN-48

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。